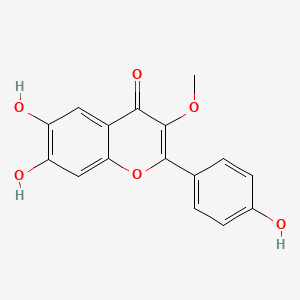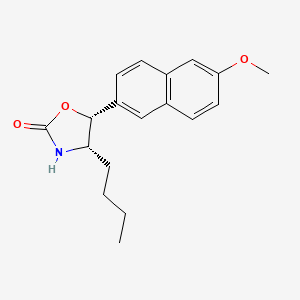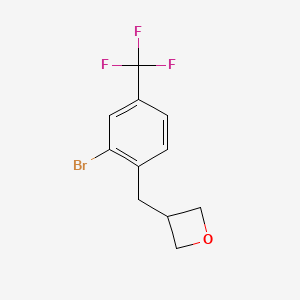
3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a complex organic compound that features a benzonitrile core substituted with a tetrahydro-2H-pyran-2-yl group and a dioxaborolan group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” typically involves multi-step organic reactions. One common approach might include:
Formation of the benzonitrile core: This can be achieved through nitrile substitution reactions.
Introduction of the tetrahydro-2H-pyran-2-yl group: This step might involve etherification reactions using appropriate pyran derivatives.
Attachment of the dioxaborolan group: This can be done through borylation reactions using boronic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-2-yl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, especially at the benzonitrile core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides or organometallic compounds under conditions such as heating or the presence of catalysts.
Major Products
Oxidation: Products may include oxidized derivatives of the pyran group.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Bioconjugation: Potential use in attaching biological molecules for research purposes.
Medicine
Drug Development: Possible applications in the development of pharmaceuticals due to its unique structural features.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In organic synthesis, it might act as a reagent or intermediate, participating in various chemical reactions. In biological contexts, it could interact with specific molecular targets, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile derivatives: Compounds with similar benzonitrile cores but different substituents.
Pyran derivatives: Compounds featuring the tetrahydro-2H-pyran-2-yl group.
Boronic acid derivatives: Compounds with similar dioxaborolan groups.
Uniqueness
The uniqueness of “3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” lies in its combination of functional groups, which can impart unique reactivity and properties compared to other compounds.
Propriétés
Formule moléculaire |
C19H26BNO4 |
|---|---|
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
3-(oxan-2-yloxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-9-8-14(12-21)11-15(16)13-23-17-7-5-6-10-22-17/h8-9,11,17H,5-7,10,13H2,1-4H3 |
Clé InChI |
NEBPKEXIECUVNC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)COC3CCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11832665.png)

![1-{3-[2-(Trimethylsilyl)ethyl][1,1'-biphenyl]-2-yl}ethan-1-one](/img/structure/B11832675.png)
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B11832691.png)

![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride](/img/structure/B11832704.png)








